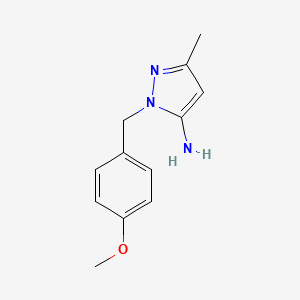
2-(双(2-羟乙基)氨基)乙烷磺酸钠
描述
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate, also known as BES sodium salt, is a compound with the molecular formula C6H14NNaO5S . It is used in various research applications .
Synthesis Analysis
The synthesis of BES Sodium salt involves the reaction of BES Sodium salt with perfluoropropyl vinyl ether in the presence of sodium hydride. The reaction is exothermic and is carried out at room temperature for 16 hours . The yield of this reaction is reported to be 61% .Molecular Structure Analysis
The molecular weight of Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is 235.23 g/mol . The InChI Key for this compound is CFQLQLSIZOWFNV-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is a solid compound . It has a pKa value of 7.15 at 20°C .科学研究应用
Biological Buffering Agent
BES sodium salt is widely used as a buffering agent in biological and biochemical research. It helps maintain a stable pH during experiments, which is crucial for the activity and stability of biological molecules. For instance, it’s used in calcium phosphate-mediated transfection of eukaryotic cells with plasmid DNA . The buffer ensures that the pH remains optimal for the transfection process, increasing the efficiency of gene delivery into cells.
Bioelectrochemical Systems
In the field of bioelectrochemical systems (BES), this compound plays a significant role. BESs convert the energy present in wastewater into valuable resources like bioelectricity, hydrogen, and nutrients . BES sodium salt may be used to control the pH and conductivity of the medium, facilitating the growth of electrogenic bacteria and enhancing the efficiency of energy conversion.
Emulsification in Food Industry
BES sodium salt has applications in the food industry, particularly as an emulsifier. It can stabilize mixtures of oils and water, which is essential in the production of various food products. For example, it’s been reported to enhance the emulsification activity with olive, soybean, almond, and mustard oils, which are commonly used in food processing .
Wastewater Treatment
The compound is utilized in wastewater treatment technologies. It can be part of the process that treats sewage, industrial, or agricultural wastewater not only by reducing the amount of energy required but also by producing electricity, hydrogen, or other chemicals of high value . This application is particularly promising for sustainable wastewater management.
Research Use Only (RUO) Applications
As a RUO compound, BES sodium salt is employed in various research applications where a reliable and consistent pH buffer is needed. It’s used in experiments that require precise control over the chemical environment, such as in the study of enzyme kinetics, protein folding, and molecular interactions .
Microbial Fuel Cells
In microbial fuel cells, BES sodium salt can be used to maintain the pH balance, which is vital for the optimal performance of the fuel cells. These cells use bacteria to convert organic matter into electricity, and maintaining the correct pH is crucial for the bacteria’s metabolic processes .
Microbial Electrolysis Cells
Similar to microbial fuel cells, microbial electrolysis cells also benefit from the use of BES sodium salt as a buffer. These cells are designed to produce hydrogen gas from organic waste, and the compound ensures that the pH remains conducive for the reactions involved .
Desalination Processes
In microbial desalination cells, BES sodium salt can be used to regulate the pH and ionic strength of the solution. This is important for the desalination process, which aims to remove salts from saline water to produce fresh water .
安全和危害
属性
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5S.Na/c8-4-1-7(2-5-9)3-6-13(10,11)12;/h8-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQLQLSIZOWFNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635461 | |
| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate | |
CAS RN |
66992-27-6 | |
| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulphonic acid sodium salt >99% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt (BES sodium salt) suitable for developing waterborne polyurethane dispersions?
A1: BES sodium salt is a highly effective ionic center for creating waterborne polyurethane dispersions (WPU). Its structure, containing both hydrophilic sulfonate groups and hydrophobic alkyl chains, allows it to act as an internal emulsifier. [, ] This means it helps to stabilize the polyurethane particles in water, preventing them from aggregating. Additionally, the high activity and strong dissociation of the sulfonate groups in BES contribute to desirable properties in the resulting WPU, such as: []
Q2: How does the concentration of BES sodium salt affect the properties of waterborne polyurethanes?
A2: Research indicates that increasing the concentration of BES sodium salt in waterborne polyurethanes generally leads to: []
Q3: What potential does BES sodium salt hold for peripheral nerve repair?
A3: While traditionally used in polyurethane synthesis, BES sodium salt has found novel application in biomaterials for nerve regeneration. Specifically, it was incorporated into a poly(l-lactic acid)-poly(polycaprolactone triol-co-sebacic acid-co-N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt) (PLLA-PPSB) nanofiber scaffold. [] This composite material demonstrated promising results in supporting peripheral nerve regeneration:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




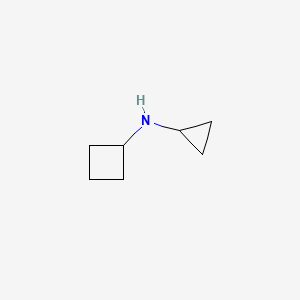



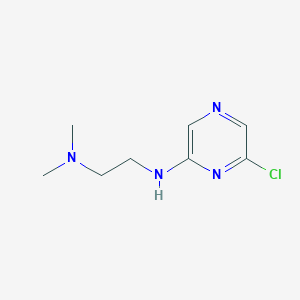

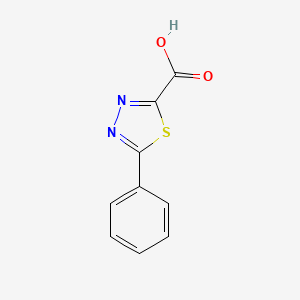

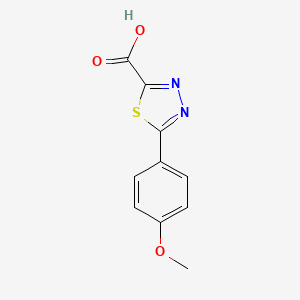

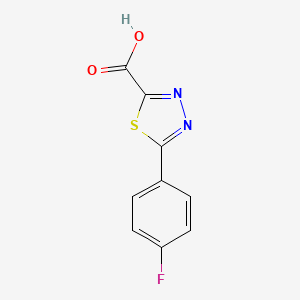
![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
